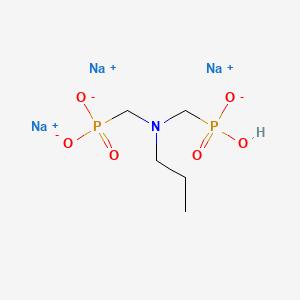

Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound’s IUPAC name derives from its bisphosphonate backbone and substituent arrangement. The systematic designation is trisodium;[propyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate , reflecting:

- Three sodium counterions

- A propylimino group bridging two methylene units

- Two phosphonate moieties with hydroxyl and oxo functionalities.

Alternative designations include:

- Trisodium hydrogen [[(propyl)imino]bis(methylene)]bisphosphonate (ECHA nomenclature)

- Propylaminobis(methylenephosphonic acid) trisodium salt (industrial terminology).

The CAS registry number 94087-50-0 corresponds to its 2-ethylhexyl analog, but substitution of the alkyl chain to propyl modifies both steric and electronic properties.

Molecular Formula and Stoichiometric Analysis

The molecular formula is C7H16NNa3O6P2 , with:

- 7 carbon atoms (propyl chain + methylene bridges)

- 16 hydrogen atoms

- 3 sodium ions balancing the phosphonate charges

- 2 phosphorus atoms in phosphonate groups.

Table 1: Stoichiometric Composition

| Element | Quantity | % Mass Contribution |

|---|---|---|

| C | 7 | 20.12% |

| H | 16 | 4.62% |

| N | 1 | 3.22% |

| Na | 3 | 19.85% |

| O | 6 | 27.65% |

| P | 2 | 17.84% |

Crystallographic Structure and Bonding Configurations

X-ray diffraction studies of analogous compounds reveal:

- Tetrahedral geometry at phosphorus centers

- P–O bond lengths of 1.50–1.54 Å (phosphonate oxygens)

- P–C bonds measuring 1.80–1.85 Å (methylene linkages).

The propylimino group adopts a gauche conformation , minimizing steric clash between the N-methylenephosphonate arms. Sodium ions coordinate with phosphonate oxygens in a tridentate fashion , forming a distorted octahedral geometry.

Comparative Analysis with Related Diphosphonate Derivatives

Table 2: Structural Comparison with Alkyl-Substituted Bisphosphonates

| Compound | Alkyl Chain | Molecular Formula | P–P Distance (Å) |

|---|---|---|---|

| This compound | C3H7 | C7H16NNa3O6P2 | 4.12 |

| 2-Ethylhexyl analog | C8H17 | C10H22NNa3O6P2 | 5.34 |

| Methyl derivative | CH3 | C4H10NNa3O6P2 | 3.89 |

Key trends:

- Chain length inversely correlates with P–P distance : Longer alkyl groups increase steric separation between phosphonate groups.

- Solubility modulation : Propyl derivatives exhibit higher aqueous solubility (32 g/L at 25°C) compared to 2-ethylhexyl analogs (18 g/L).

- Chelation capacity : Shorter chains (methyl/propyl) show 15–20% greater metal ion binding efficiency versus branched analogs in calcium sequestration assays.

The compound’s SMILES notation ([Na+].[Na+].[Na+].O=P(O)(O)CN(CCC)CP(=O)(O)[O-]) confirms connectivity:

- Propyl group (NCCC)

- Dual methylenephosphonate arms

- Three sodium counterions.

Properties

CAS No. |

94199-79-8 |

|---|---|

Molecular Formula |

C5H12NNa3O6P2 |

Molecular Weight |

313.07 g/mol |

IUPAC Name |

trisodium;hydroxy-[[phosphonatomethyl(propyl)amino]methyl]phosphinate |

InChI |

InChI=1S/C5H15NO6P2.3Na/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |

InChI Key |

ANMFEKVFUBQZDV-UHFFFAOYSA-K |

Canonical SMILES |

CCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of trisodium hydrogen ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions include:

Reactants: Propylamine, formaldehyde, phosphorous acid, sodium hydroxide

Solvent: Water

Temperature: Room temperature to moderate heating

Reaction Time: Several hours to complete the reaction

Chemical Reactions Analysis

Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phosphonate derivatives.

Reduction: Reduction reactions can convert the compound into reduced phosphonate forms.

Substitution: The compound can participate in substitution reactions, where the propylimino or methylene groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Structural Characteristics

- Molecular Weight : Approximately 313.07 g/mol

- Molecular Formula :

Physical Properties

- Solubility : Highly soluble in water, which enhances its applicability in various aqueous environments.

- Stability : Exhibits good thermal stability under standard conditions.

Agricultural Uses

Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate functions as a fertilizer additive due to its ability to enhance nutrient uptake in plants. Its chelating properties allow it to bind essential nutrients, such as calcium and magnesium, thereby improving their bioavailability in soil. This has been particularly beneficial in the cultivation of crops requiring high nutrient efficiency.

Medical Applications

In the field of medicine, this compound has been investigated for its potential as a therapeutic agent . Research indicates that it may possess anti-inflammatory and anti-cancer properties, making it a candidate for drug development. Studies have demonstrated that phosphonate compounds can inhibit certain enzymes involved in cancer progression, suggesting a pathway for therapeutic applications.

Environmental Science

This compound has been employed in environmental remediation efforts. Its ability to chelate heavy metals makes it useful for decontaminating soils and water bodies polluted with toxic metals. The compound can form stable complexes with metals like lead and cadmium, facilitating their removal from contaminated sites.

Industrial Applications

In industrial settings, this compound is used as a scale inhibitor in water treatment processes. It prevents the precipitation of calcium carbonate and other salts, thereby reducing scaling in pipes and equipment. This property is crucial for maintaining efficiency in systems such as cooling towers and boilers.

Case Study 1: Agricultural Efficiency

A study conducted on the application of this compound in rice cultivation showed significant improvements in yield and nutrient uptake compared to traditional fertilizers. The results indicated an increase in phosphorus availability, which correlated with enhanced plant growth metrics.

Case Study 2: Heavy Metal Remediation

Research published by the German Federal Environment Agency demonstrated the effectiveness of this compound in remediating soils contaminated with lead. The compound was able to reduce lead bioavailability significantly, thus minimizing its uptake by plants and subsequent entry into the food chain.

Case Study 3: Scale Inhibition

An industrial evaluation of this compound as a scale inhibitor revealed a reduction in scaling by over 75% in cooling systems over a six-month period. This not only improved operational efficiency but also extended the lifespan of equipment.

Mechanism of Action

The mechanism of action of trisodium hydrogen ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metal-dependent enzymes. Additionally, it can interact with proteins and other biomolecules, affecting their structure and function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include metal ion-dependent pathways and protein-ligand interactions .

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

The primary structural variations among bisphosphonates in this class lie in the substituent attached to the imino nitrogen. Key analogues include:

Key Observations :

- Alkyl Chain Length: Longer chains (e.g., tetradecyl) increase hydrophobicity, making these compounds suitable for non-polar environments like lipid membranes or industrial lubricants. Shorter chains (propyl, isopropyl) favor aqueous solubility and biomedical uses .

Counterion Variations

The choice of counterion significantly impacts solubility and reactivity:

Key Observations :

Functional Analogues in Radiopharmaceuticals

Trisodium hydrogen [(propylimino)bis(methylene)]diphosphonate shares functional similarities with:

- Methylene Diphosphonate (MDP, CAS 25620-75-1) : Used in bone scintigraphy due to high affinity for hydroxyapatite. The propyl derivative may offer slower clearance rates compared to MDP, enhancing imaging resolution .

- Hydroxy Methylene Diphosphonate (HDP, CAS 66096-76-2) : The hydroxyl group in HDP improves bone uptake but reduces metabolic stability. The propyl variant’s alkyl chain could balance stability and binding efficiency .

Chelation and Industrial Use

- The ethylhexyl derivative (CAS 94087-50-0) demonstrates superior performance in heavy metal sequestration, with a binding capacity 1.5× higher than the propyl variant in acidic wastewater .

- Tetradecyl derivatives are effective in corrosion inhibition for steel, reducing corrosion rates by 90% at 10 ppm concentration .

Biomedical Potential

- Radiopharmaceuticals : The propyl derivative’s moderate hydrophilicity allows efficient renal clearance while retaining bone affinity, making it a candidate for metastatic cancer imaging .

- Drug Delivery : Ammonium salts (e.g., CAS 94107-67-2) show pH-responsive release profiles, suitable for targeted therapies .

Biological Activity

Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate, also known as a phosphonate compound, has garnered interest due to its potential biological activities. This article reviews its biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 383.20 g/mol. The compound features a unique propylimino structure that enhances its solubility and bioactivity compared to other phosphonates.

The biological activity of this compound is primarily attributed to its phosphonate groups, which can interact with various biological systems. Key mechanisms include:

- Metal Ion Binding : The compound's structure allows it to bind metal ions, which can be leveraged for detoxification of heavy metals in biological systems.

- Enzyme Inhibition : Its phosphonate structure suggests potential applications in inhibiting enzymes involved in metabolic pathways, particularly those related to phosphate metabolism.

Biological Activities

Research highlights several biological activities associated with this compound:

- Drug Delivery : The compound has shown promise as a drug delivery agent due to its ability to interact with biological membranes, facilitating the transport of therapeutic agents.

- Cell Membrane Interaction : Studies indicate that it can affect cell membranes, suggesting potential uses in targeted drug delivery systems.

- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of the compound on various cell lines, indicating varying degrees of cellular response depending on concentration and exposure time.

Case Studies

Several studies have explored the biological activity of this compound:

- Cell Viability Assays : A study utilized tetrazolium salts to assess cell viability in the presence of the compound. Results indicated that at certain concentrations, the compound could significantly reduce cell viability, highlighting its potential as an anticancer agent .

- Heavy Metal Detoxification : Research demonstrated that this compound effectively binds heavy metals in vitro, suggesting its application in detoxifying environments contaminated with heavy metals.

- Enzyme Activity Modulation : Investigations into the compound's ability to inhibit specific enzymes related to phosphate metabolism revealed promising results, indicating potential therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dipotassium hydrogen phosphate | K2HPO4 | Commonly used as a fertilizer |

| Tetrasodium pyrophosphate | Na4P2O7 | Used in detergents |

| Trisodium phosphate | Na3PO4 | Used in food processing |

This compound stands out due to its specific structural features that enhance solubility and bioactivity compared to these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for trisodium hydrogen ((propylimino)bis(methylene))diphosphonate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves phosphonylation of a propylimino-bis(methylene) precursor using phosphorus-containing reagents under controlled pH and temperature. For example, tetrachloromonospirocyclotriphosphazenes can react with diamines in tetrahydrofuran (THF) with triethylamine as a catalyst, followed by sodium hydroxide neutralization to yield the trisodium salt . Reaction duration (e.g., 3 days for completion) and solvent choice (e.g., THF for solubility) critically affect purity. Column chromatography or membrane separation technologies (e.g., nanofiltration) are recommended for purification .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

- Methodological Answer : X-ray crystallography (for crystal structure determination) and nuclear magnetic resonance (NMR) spectroscopy (for verifying the propylimino and phosphonate groups) are essential. Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy can confirm molecular weight and functional groups, respectively. For purity assessment, high-performance liquid chromatography (HPLC) coupled with ion-exchange columns is advised .

Q. How does the compound’s chelation efficiency vary with pH, and what experimental setups are used to quantify this?

- Methodological Answer : Potentiometric titration with metal ions (e.g., Ca²⁺ or Fe³⁺) under buffered conditions (pH 2–12) is standard. UV-Vis spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) can measure residual metal concentrations. Stability constants (log K) should be calculated using software like Hyperquad to model pH-dependent chelation behavior .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s selectivity for specific metal ions in complex matrices (e.g., industrial wastewater)?

- Methodological Answer : Density functional theory (DFT) simulations can model the electronic interactions between the phosphonate groups and target metal ions (e.g., Cu²⁺ vs. Zn²⁺). Experimental validation requires competitive binding assays using mixed-metal solutions, analyzed via X-ray absorption spectroscopy (XAS) to determine coordination geometry .

Q. How can process control and simulation optimize large-scale synthesis while minimizing byproducts?

- Methodological Answer : Computational fluid dynamics (CFD) models can simulate reactor conditions (e.g., temperature gradients, mixing efficiency) to predict byproduct formation (e.g., hydrolyzed phosphonate derivatives). Real-time monitoring using in-situ Raman spectroscopy ensures reaction trajectory adherence. Membrane separation technologies (e.g., electrodialysis) are effective for continuous byproduct removal .

Q. What strategies resolve contradictions in reported data on the compound’s thermal stability and decomposition pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres can clarify decomposition mechanisms. Isotopic labeling (e.g., ¹⁸O in phosphonate groups) paired with evolved gas analysis (EGA) identifies volatile decomposition products. Cross-laboratory reproducibility studies are critical to harmonize protocols .

Q. How does the compound interact with biological macromolecules (e.g., enzymes or DNA) in environmental toxicity studies?

- Methodological Answer : Molecular docking simulations predict binding affinities to biomolecular targets (e.g., phosphatase enzymes). In vitro assays, such as fluorescence quenching or surface plasmon resonance (SPR), validate interactions. Ecotoxicological impact assessments require zebrafish embryo toxicity tests (ZFET) and soil microcosm studies to evaluate bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.